molecular formula C26H28N4O3 B2969393 1-(3-cyano-6-methylquinolin-4-yl)-N-[(3,4-dimethoxyphenyl)methyl]piperidine-4-carboxamide CAS No. 1226440-54-5

1-(3-cyano-6-methylquinolin-4-yl)-N-[(3,4-dimethoxyphenyl)methyl]piperidine-4-carboxamide

Cat. No.: B2969393
CAS No.: 1226440-54-5
M. Wt: 444.535
InChI Key: OOKMNYRSPQMIOD-UHFFFAOYSA-N
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Description

1-(3-cyano-6-methylquinolin-4-yl)-N-[(3,4-dimethoxyphenyl)methyl]piperidine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a quinoline core, a piperidine ring, and a carboxamide group, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-cyano-6-methylquinolin-4-yl)-N-[(3,4-dimethoxyphenyl)methyl]piperidine-4-carboxamide typically involves multiple steps, including the formation of the quinoline core, the introduction of the cyano and methyl groups, and the coupling with the piperidine and carboxamide moieties. Common reagents used in these reactions include:

    Quinoline formation: Cyclization reactions involving aniline derivatives and aldehydes.

    Cyano and methyl group introduction: Nitration and methylation reactions.

    Coupling reactions: Amide bond formation using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of automated synthesis equipment and stringent reaction conditions to minimize impurities.

Chemical Reactions Analysis

Types of Reactions

1-(3-cyano-6-methylquinolin-4-yl)-N-[(3,4-dimethoxyphenyl)methyl]piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: Conversion of the quinoline core to quinoline N-oxide.

    Reduction: Reduction of the cyano group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nucleophilic substitution using sodium azide (NaN3).

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or azido derivatives.

Scientific Research Applications

1-(3-cyano-6-methylquinolin-4-yl)-N-[(3,4-dimethoxyphenyl)methyl]piperidine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its quinoline core.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-cyano-6-methylquinolin-4-yl)-N-[(3,4-dimethoxyphenyl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to potential anti-cancer effects. Additionally, the compound may inhibit specific enzymes or receptors, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-(3-cyanoquinolin-4-yl)-N-[(3,4-dimethoxyphenyl)methyl]piperidine-4-carboxamide: Lacks the methyl group on the quinoline core.

    1-(6-methylquinolin-4-yl)-N-[(3,4-dimethoxyphenyl)methyl]piperidine-4-carboxamide: Lacks the cyano group on the quinoline core.

    1-(3-cyano-6-methylquinolin-4-yl)-N-benzylpiperidine-4-carboxamide: Lacks the methoxy groups on the phenyl ring.

Uniqueness

1-(3-cyano-6-methylquinolin-4-yl)-N-[(3,4-dimethoxyphenyl)methyl]piperidine-4-carboxamide is unique due to the presence of both cyano and methyl groups on the quinoline core, as well as the dimethoxyphenyl moiety. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(3-cyano-6-methylquinolin-4-yl)-N-[(3,4-dimethoxyphenyl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O3/c1-17-4-6-22-21(12-17)25(20(14-27)16-28-22)30-10-8-19(9-11-30)26(31)29-15-18-5-7-23(32-2)24(13-18)33-3/h4-7,12-13,16,19H,8-11,15H2,1-3H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOKMNYRSPQMIOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCC(CC3)C(=O)NCC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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